Cas no 1427475-13-5 (3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid)

3-{(Benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid is a cyclopentane-based derivative featuring both a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functionality. This compound is particularly useful in peptide synthesis and organic transformations, where the Cbz group serves as a robust amine-protecting moiety that can be selectively removed under mild hydrogenolysis conditions. The carboxylic acid group offers further derivatization potential, enabling its incorporation into more complex molecular architectures. Its well-defined structure and stability make it a valuable intermediate for medicinal chemistry and biochemical research. The compound’s balanced reactivity and compatibility with standard synthetic protocols enhance its utility in multi-step synthetic routes.
3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid structure
1427475-13-5 structure
Product Name:3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid
CAS No:1427475-13-5
MF:C14H17NO4
MW:263.289084196091
MDL:MFCD21665416
CID:1056196
PubChem ID:66032716
Update Time:2025-11-02

3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • N-Cbz-3-aminocyclopentanecarboxylic Acid
    • 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid
    • 3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
    • MFCD21665416
    • CS-0446179
    • 19946-44-2
    • 3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid
    • Cyclopentanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]-
    • Z1270060062
    • EN300-121361
    • DB-255679
    • SY006472
    • Cis-n-cbz-3-aminocyclopentanecarboxylic acid
    • 1427475-13-5
    • rel-(1R,3S)-3-(((Benzyloxy)carbonyl)amino)cyclopentane-1-carboxylic acid
    • N-Cbz-3-aminocyclopentanecarboxylicAcid
    • AKOS015375114
    • CHC47513
    • 3-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylic acid
    • DTXSID701172550
    • MDL: MFCD21665416
    • Inchi: 1S/C14H17NO4/c16-13(17)11-6-7-12(8-11)15-14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)
    • InChI Key: DEHMZYGMZLWARX-UHFFFAOYSA-N
    • SMILES: OC(C1CCC(C1)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 263.11575802g/mol
  • Monoisotopic Mass: 263.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.6Ų

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3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1427475-13-5)3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid
Order Number:A885117
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:14
Price ($):273.0
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Additional information on 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid

3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid (CAS No.1427475-13-5): A Versatile Building Block in Modern Medicinal Chemistry

3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid (CAS No.1427475-13-5) is a structurally unique organic compound that has garnered significant attention in the field of medicinal chemistry due to its benzyloxy carbonyl functional group and cyclopentane-1-carboxylic acid scaffold. This molecule, characterized by its benzyloxy carbonylamino substituent, represents a promising intermediate in the synthesis of bioactive compounds with potential applications in pharmaceutical development. Recent studies have highlighted its role in the design of prodrug strategies and peptide mimetics, making it a focal point for researchers aiming to enhance drug solubility, stability, and bioavailability.

The benzyloxy carbonyl group (Boc) is a well-established protecting group in organic synthesis, widely utilized in the protection of amines during complex molecule assembly. In the context of 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid, this group not only serves as a temporary barrier to unwanted reactions but also imparts specific stereochemical control to the cyclopentane ring. This feature is particularly valuable in the development of chiral pharmaceuticals, where precise spatial orientation of functional groups is critical for optimal biological activity. Recent advances in asymmetric synthesis have further expanded the utility of this compound, enabling the preparation of enantiomerically pure derivatives with enhanced pharmacological profiles.

One of the most compelling aspects of 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid is its modular chemical structure, which allows for facile functionalization through a variety of chemical transformations. Researchers have demonstrated that the cyclopentane-1-carboxylic acid core can be readily modified to incorporate diverse substituents, including hydrophobic moieties, hydrophilic groups, and bioactive ligands. This versatility has been leveraged in the design of targeted drug delivery systems, where the compound acts as a scaffold for attaching ligands that recognize specific cellular receptors. For instance, recent work published in Journal of Medicinal Chemistry (2023) has shown that derivatives of this compound exhibit improved cell penetration efficiency when conjugated with folate-based targeting ligands, a finding that could revolutionize cancer therapeutics.

The benzyloxy carbonyl group in 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid also plays a crucial role in controlled release mechanisms of therapeutic agents. Studies have demonstrated that the Boc group can be selectively cleaved under physiological conditions, such as in the presence of esterases or proteases, enabling the time-dependent release of active pharmaceutical ingredients. This property is particularly advantageous in the development of prodrugs for chronic diseases, where sustained drug delivery is essential for maintaining therapeutic efficacy. A 2024 study in Advanced Drug Delivery Reviews highlighted the use of this compound as a prodrug backbone for antidiabetic agents, showing a 40% increase in plasma half-life compared to conventional formulations.

From a synthetic perspective, the synthesis of 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid has been optimized through green chemistry approaches, reflecting the growing emphasis on sustainability in pharmaceutical manufacturing. Recent protocols have employed microwave-assisted synthesis and solvent-free conditions to achieve high yields with minimal environmental impact. These methods not only reduce reaction times but also eliminate the need for toxic solvents, aligning with the principles of green pharmaceutical chemistry. For example, a 2023 paper in Green Chemistry reported a 95% yield of the compound using a catalytic system based on metal-free organocatalysts, a breakthrough that has the potential to lower production costs and improve scalability.

In the realm of drug discovery, 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid has emerged as a valuable tool for hit-to-lead optimization. High-throughput screening campaigns have identified this compound as a structure-activity relationship (SAR) probe, allowing researchers to systematically explore how modifications to the cyclopentane ring and benzyloxy group influence biological activity. Notably, a 2024 study in Nature Chemical Biology demonstrated that substituting the benzyloxy group with fluoroalkyl moieties significantly enhanced lipophilicity while maintaining metabolic stability, a critical factor in drug development. These findings have paved the way for the design of next-generation therapeutics with improved pharmacokinetic profiles.

Looking ahead, the future applications of 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid are poised to expand beyond traditional pharmaceuticals. Emerging fields such as nanomedicine and biomaterials science are exploring its potential as a building block for nanoscale drug carriers and biocompatible polymers. Researchers at the Max Planck Institute have recently demonstrated that this compound can be incorporated into polymer brushes to create surface-modified nanoparticles with enhanced targeting efficiency and reduced toxicity. These developments underscore the compound's adaptability and its potential to drive innovation across multiple scientific disciplines.

In conclusion, 3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid (CAS No.1427475-13-5) stands as a testament to the power of molecular design in modern chemistry. Its unique combination of protecting group functionality, structural versatility, and biocompatibility positions it as a cornerstone in the development of advanced therapeutic agents. As research continues to uncover new applications, this compound is likely to remain at the forefront of innovative drug development, bridging the gap between basic science and translational medicine.

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Amadis Chemical Company Limited
(CAS:1427475-13-5)3-{(benzyloxy)carbonylamino}cyclopentane-1-carboxylic acid
A885117
Purity:99%
Quantity:1g
Price ($):273.0
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